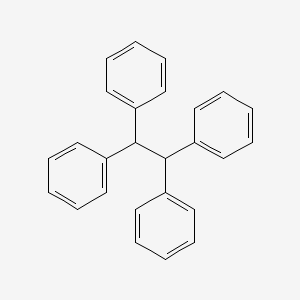

1,1,2,2-Tetraphenylethan

Übersicht

Beschreibung

1,1,2,2-Tetraphenylethane (TPE) is a highly conjugated organic compound that has gained significant attention in scientific research due to its unique properties. TPE is a colorless crystalline solid that is soluble in organic solvents such as benzene, toluene, and chloroform. TPE has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedicine.

Wissenschaftliche Forschungsanwendungen

Forschung zu thermophysikalischen Eigenschaften

1,1,2,2-Tetraphenylethan wurde kritisch auf seine thermophysikalischen Eigenschaften hin untersucht, die für das Studium von Phasenumwandlungen, Wärmekapazitäten und Wärmeleitfähigkeiten von entscheidender Bedeutung sind . Diese Eigenschaften sind entscheidend für die Konstruktion von Prozessen in der Verfahrenstechnik und der Materialwissenschaft.

Polymerisationsprozesse

Diese Verbindung dient als aktiver Bestandteil in den Initiierungssystemen für die radikalische Polymerisation . Es wird als Vorläufer zur Synthese von thermischen Inifertern verwendet, die das Wachstum von Polymerketten kontrollieren und so die Eigenschaften der resultierenden Polymere beeinflussen.

Umweltsensorik

Forscher haben Derivate von this compound verwendet, um fluoreszierende Sonden für den Nachweis von Nitroaromaten in wässrigen Medien zu entwickeln . Diese Verbindungen sind in der Umweltüberwachung von Bedeutung, da sie in der Sensorik von Schadstoffen und Sprengstoffen eingesetzt werden.

Energiespeicherung und -gewinnung

Im Bereich der Energie wurden hypervernetzte mikroporöse organische Polymernetzwerke auf Basis von this compound-Derivaten für die CO2-Abscheidung synthetisiert . Diese Anwendung ist entscheidend für die Entwicklung von Technologien, die darauf abzielen, die Treibhausgasemissionen zu reduzieren.

Analytische Chemie

Die Einschlusskomplexe von this compound wurden auf ihr Potenzial zur Trennung isomerer Verbindungen untersucht . Diese Anwendung ist besonders nützlich in analytischen Techniken, bei denen die Trennung eng verwandter chemischer Spezies erforderlich ist.

Pharmazeutische Anwendungen

In der Pharmazie wird this compound bei der Synthese von Verbindungen verwendet, die als thermische Iniferter in der radikalischen Polymerisation wirken . Diese Polymere können verwendet werden, um Arzneimittel-Abgabesysteme zu erzeugen, die Medikamente kontrolliert freisetzen.

Materialwissenschaft

Die Derivate der Verbindung werden zur Herstellung von Materialien mit hoher Oberfläche für Anwendungen wie hypervernetzte mikroporöse organische Polymernetzwerke verwendet . Diese Materialien haben potenzielle Anwendungen in der Filtration, Katalyse und als Gerüste für andere funktionelle Materialien.

Lebensmittelindustrie

Obwohl direkte Anwendungen von this compound in der Lebensmittelindustrie nicht im Vordergrund stehen, spielen die Prinzipien der Nanotechnologie, bei denen ähnliche molekulare Strukturen verwendet werden, eine bedeutende Rolle bei der Lebensmittelsicherheit, -qualität und -verpackung .

Wirkmechanismus

Mode of Action

1,1,2,2-Tetraphenylethane is known to be an active component of the initiation system in free radical polymerization . It interacts with other molecules in the system to start the polymerization process. The exact nature of these interactions can vary depending on the specific conditions and other molecules present.

Biochemical Pathways

As a chemical used in polymer chemistry, 1,1,2,2-Tetraphenylethane doesn’t directly participate in any known biochemical pathways. Its primary role is in the formation of polymers through free radical polymerization .

Result of Action

The primary result of 1,1,2,2-Tetraphenylethane’s action is the formation of polymers through free radical polymerization . This can be used to create a wide variety of materials with different properties, depending on the other molecules involved in the polymerization process.

Action Environment

The action of 1,1,2,2-Tetraphenylethane can be influenced by various environmental factors. For example, the temperature and pressure can affect the rate and efficiency of the polymerization process . Additionally, the presence of other chemicals can also impact the polymerization, either by reacting with the 1,1,2,2-Tetraphenylethane or by interfering with the free radicals involved in the polymerization .

Eigenschaften

IUPAC Name |

1,2,2-triphenylethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGHUJBHQWALKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212552 | |

| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-50-8 | |

| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bibenzhydryl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-Tetraphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,1,2,2-Tetraphenylethane has the molecular formula C26H22 and a molecular weight of 334.44 g/mol. [, ]

A: Characterization data includes 1H and 13C NMR, as well as X-ray crystallography to confirm its structure. [, , ]

A: 1,1,2,2-Tetraphenylethane undergoes thermal decomposition via homolysis of the central C-C bond, forming diphenylmethyl radicals. This process has been studied in detail at temperatures ranging from 648-683 K. []

A: Treatment of 1,1,2,2-tetraphenylethane with phenylsodium leads to a rearrangement, forming 1,1,1,2-tetraphenylethane. []

A: While 1,1,2,2-tetraphenylethane itself is not a catalyst, its derivatives, such as 1,2-diphenoxy-1,1,2,2-tetraphenylethane and 1,1,2,2-tetraphenyl-1,2-bis(trimethylsiloxy)ethane, are used as thermal initiators in controlled radical polymerization of methyl methacrylate. [, ]

A: Yes, studies employing molecular polarizability measurements indicate that 1,1,2,2-tetraphenylethane exists as a trans–gauche mixture in solution. []

A: Yes, incorporating 1,1,2,2-tetraphenylethane units into polyurethane macroiniferters enables controlled radical polymerization of methyl methacrylate to form block copolymer dispersions, influencing the stability and properties of the resulting materials. []

A: Yes, 1,1,2,2-tetraphenylethane-1,2-diol acts as an effective host molecule, forming inclusion complexes with various guests such as p-xylene, THF, DMA, and DMF. This property has been investigated for potential applications in isomer separation. [, , ]

A: UV irradiation of 1,1,2,2-tetraphenylethane can lead to a photochemical rearrangement, specifically a di-π-ethane reaction. []

ANone: Limited information is available on the environmental impact and degradation of 1,1,2,2-tetraphenylethane. Further research is needed to assess its potential ecotoxicological effects and develop appropriate waste management strategies.

A: Early studies focused on its synthesis and reactivity, including its rearrangement to 1,1,1,2-tetraphenylethane using phenylsodium. [] Later research explored its thermal decomposition kinetics, photochemical behavior, and ability to form inclusion complexes. [, , , , ] More recently, its derivatives have gained attention as initiators in controlled radical polymerization reactions. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.